Sucralfate (Technical Grade)

説明

Historical Context and Chemical Genesis of Sucralfate (B611045)

The journey to the synthesis of sucralfate began with the scientific quest to understand the protective mechanisms of the gastric mucosa. Research dating back to the 1950s and 1960s focused on the potential therapeutic value of sulfated polysaccharides. These studies were guided by the observation that the degree of sulfation was directly related to the inhibition of peptic activity and protection against experimental ulceration. A key breakthrough was the understanding that sulfated disaccharides did not exhibit the anticoagulant activity associated with their polysaccharide counterparts.

This line of inquiry led Japanese researchers to explore sulfated analogs of smaller sugar molecules, including oligosaccharides and disaccharides. In 1968, this research culminated in the synthesis of sucrose (B13894) octasulfate. The subsequent creation of its basic aluminum hydroxide (B78521) salt resulted in the compound known as sucralfate. Chemically, sucralfate is distinct from other sulfated anionic inhibitors due to its basic nature and its derivation from pure disaccharide sucrose. The initial regulatory approval for sucralfate occurred in Japan in 1968.

Evolution of Synthetic Methodologies for Sucralfate Production

The synthesis of sucralfate is a multi-step process that has undergone significant evolution to improve yield, purity, and the physical characteristics of the final product. The foundational method involves the sulfation of sucrose, followed by a reaction with an aluminum compound.

Early synthesis methods, as described in patents from the late 1960s, involved reacting sucrose with a sulfating agent like chlorosulfonic acid or a sulfur trioxide-pyridine complex in a solvent such as pyridine. The resulting sucrose polysulfate, or its alkali metal salt, was then reacted with a source of aluminum ions at a controlled pH, typically between 3.5 and 5.5.

Over the years, refinements to this process have been introduced to enhance the purity and physical properties of the sucralfate produced. One significant development was the use of 2-picoline as a solvent in the initial sulfation step with chlorosulfonic acid. This process involves the formation of the ammonium (B1175870) salt of sucrose polysulfate as an intermediate, which is then purified before reacting with aluminum chlorohydrate. This method was found to produce a high-potency form of sucralfate with distinct physical characteristics.

Another variation in the synthesis involves the preparation of a sucrose polysulfate alkali metal salt, such as the sodium or potassium salt, which is then reacted with a basic polyaluminum chloride. The reaction conditions, including the molar ratio of reactants and the pH of the final neutralization step, are critical in determining the final composition and properties of the sucralfate.

A key aspect of modern sucralfate production for specific applications is the control of its physical form. For instance, processes have been developed to produce sucralfate as a humid gel. This is achieved by reacting sodium sucrose sulfate (B86663) with basic aluminum chloride and then, without drying the resulting wet powder, dispersing and milling the particles in an aqueous medium to achieve a desired particle size, often less than 50 μm. This "wet-milling" method is considered technologically superior to older "dry-milling" processes as it avoids issues with airborne micronized particles and allows for more straightforward adjustment of particle size.

Table 1: Evolution of Key Sucralfate Synthesis Methodologies

| Aspect of Synthesis | Early Methods | Evolved Methods |

|---|---|---|

| Sulfating Agent | Chlorosulfonic acid, Sulfur trioxide-pyridine complex | Chlorosulfonic acid |

| Solvent for Sulfation | Pyridine | 2-Picoline, Formamide |

| Intermediate | Sucrose polysulfate or its alkali metal salt | Sucrose octasulfate ammonium salt, Sucrose polysulfate potassium salt |

| Aluminum Source | General aluminum ion source | Aluminum chlorohydrate, Basic polyaluminum chlorides, Activated aluminum hydroxide |

| pH Control | pH range of 3.5-5.5 | More precise pH control, for example, to 4.0-4.5 or 7.5-8.0 at different stages |

| Physical Form Processing | Drying and milling of powder | Wet-milling of humid gel to control particle size |

Overview of Sucralfate's Significance in Material Science and Chemical Industries (Excluding Pharmaceutical Efficacy)

Beyond its well-documented role in medicine, the technical grade of sucralfate exhibits properties that are of considerable interest in material science and other chemical industries.

Corrosion Inhibition: Research has demonstrated that sucralfate can act as an effective corrosion inhibitor for mild steel in acidic environments, such as in sulfuric acid (H₂SO₄) medium. bibliotekanauki.pl Studies have shown that sucralfate can achieve a high inhibition efficiency, suggesting its potential use as an additive in industrial processes like acid pickling, where metal surfaces are cleaned. bibliotekanauki.pl The mechanism of inhibition is attributed to the adsorption of sucralfate molecules onto the metal surface, forming a protective barrier that hinders the corrosion process. bibliotekanauki.pl Both chemical and electrochemical studies have confirmed that sucralfate acts as a mixed-type inhibitor, controlling both the anodic and cathodic reactions of corrosion. researchgate.net

Cosmetic Formulations: The unique physical properties of sucralfate, particularly in its humid gel form, make it a valuable component in the cosmetics industry. google.comgoogleapis.com Its bioadhesive and drying characteristics are utilized in the formulation of beauty masks. google.comirispublishers.com When applied to the skin, a sucralfate-based preparation forms a layer that hardens as it dries. google.com It can also act as a vehicle, emulsifier, and suspending agent in various cosmetic preparations like creams and pastes. googleapis.com Dermo-cosmetic products containing sucralfate, often in combination with other agents like copper and zinc sulfates, have been developed for various skin applications. dovepress.com

Biomaterial Engineering: In the field of biomaterial engineering, sucralfate is being explored for innovative applications. Its ability to bind to proteins and form a protective layer is being harnessed to create biomimetic intestinal barriers using microfluidic encapsulated sucralfate microcapsules. researchgate.net These microcapsules are designed with a stomach-tolerant shell and a core that releases sucralfate in a controlled manner. researchgate.net

Furthermore, recent research has focused on the development of bioactive sucralfate-based microneedles for wound healing applications. straitstimes.comjove.comnih.gov These microneedles can deliver therapeutic agents directly into tissues. straitstimes.com Sucralfate in this context serves to protect growth factors from degradation, thereby enhancing their bioavailability and promoting tissue regeneration. nih.gov

Wastewater Treatment: There is also emerging research into the use of sucralfate as an adsorbent in wastewater treatment. Studies have investigated its capacity to remove pharmaceutical compounds, such as diclofenac (B195802) sodium, from aqueous solutions. researchgate.net This suggests a potential application for sucralfate in environmental remediation efforts. researchgate.netnih.gov

Table 2: Non-Pharmaceutical Applications of Sucralfate (Technical Grade)

| Industrial Sector | Specific Application | Key Property Utilized |

|---|---|---|

| Chemical Industry | Corrosion inhibitor for mild steel | Adsorption and formation of a protective barrier |

| Cosmetics | Vehicle in creams and pastes, formulation of beauty masks | Bioadhesion, drying capacity, emulsifying and suspending properties |

| Biomaterial Engineering | Creation of biomimetic intestinal barriers, development of bioactive microneedles | Protein binding, controlled release, protection of growth factors |

| Environmental Technology | Adsorbent for pharmaceutical removal in wastewater | Adsorption capacity |

特性

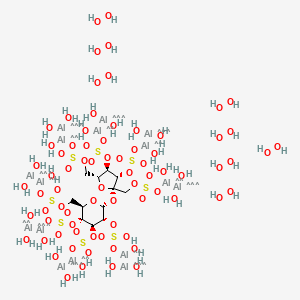

分子式 |

C12H78Al16O75S8 |

|---|---|

分子量 |

2110.9 g/mol |

InChI |

InChI=1S/C12H22O35S8.16Al.8H2O2.24H2O/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;;;;;;;;;;8*1-2;;;;;;;;;;;;;;;;;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;;;;;;;;;;8*1-2H;24*1H2/q;;;;;;;;;8*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-8/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/m1................................................/s1 |

InChIキー |

QYRLDNBNZNJJLN-PIPKHVHYSA-F |

異性体SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.OO.OO.OO.OO.OO.OO.OO.OO.[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al] |

正規SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.OO.OO.OO.OO.OO.OO.OO.OO.[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al] |

製品の起源 |

United States |

Synthesis and Manufacturing Methodologies of Technical Grade Sucralfate

Precursor Chemical Analysis and Sourcing for Industrial Sucralfate (B611045) Production

The manufacturing of sucralfate relies on the sourcing of high-purity precursor chemicals. The primary raw materials include sucrose (B13894), a sulfating agent, and an aluminum source. pmarketresearch.comprocurementresource.com

Key Precursor Chemicals:

| Precursor Chemical | Role in Synthesis | Sourcing Considerations |

| Sucrose | The backbone of the sucralfate molecule. | Pharmaceutical-grade sucrose derived from sugar cane or sugar beets is required to minimize impurities. pmarketresearch.com |

| Sulfating Agent | Reacts with sucrose to form sucrose octasulfate. | Common agents include sulfur trioxide-pyridine complex, sulfur trioxide-triethylamine complex, and chlorosulfonic acid. procurementresource.comresearchgate.net The choice of agent can influence reaction conditions and final product purity. |

| Aluminum Source | Provides the aluminum component of the final complex. | Aluminum chlorohydrate, aluminum hydroxide (B78521), or aluminum chloride are commonly used. pmarketresearch.comprocurementresource.comgoogle.com The price and availability of these compounds can be volatile, impacting production costs. pmarketresearch.com |

| Solvents | Used to facilitate the reaction and purification steps. | Pyridine, 2-picoline, formamide, ethanol (B145695), and methanol (B129727) are frequently employed. google.comwipo.int Solvent recovery systems are often integrated into industrial processes to reduce costs and environmental impact. pmarketresearch.com |

| Bases | Used for neutralization steps. | Sodium hydroxide, potassium hydroxide, or ammonia (B1221849) are used to adjust the pH during the synthesis. smolecule.compatsnap.comgoogle.com |

The quality and purity of these precursors are critical, as they directly affect the yield and impurity profile of the final sucralfate product. pmarketresearch.com Industrial manufacturers often establish long-term contracts and may engage in backward integration to produce key intermediates, ensuring a stable and traceable supply chain. pmarketresearch.com

Industrial-Scale Synthesis Routes for Sucralfate

The industrial synthesis of sucralfate is a well-defined process that can be broadly divided into two main stages: the sulfation of sucrose to form a sucrose octasulfate salt, followed by the reaction of this intermediate with an aluminum compound. procurementresource.comgoogle.com

Reaction Mechanisms and Pathways of Sucralfate Formation

The synthesis of sucralfate begins with the sulfation of sucrose. This reaction involves the esterification of the eight hydroxyl groups of the sucrose molecule with a sulfating agent. A common method involves reacting sucrose with a sulfur trioxide-pyridine complex or chlorosulfonic acid in a suitable solvent like pyridine. smolecule.comprocurementresource.comresearchgate.net This results in the formation of sucrose octasulfate.

The sucrose octasulfate is then typically converted to a more stable salt, such as the sodium, potassium, or ammonium (B1175870) salt, through neutralization with a corresponding base. smolecule.comgoogle.compatsnap.comgoogle.com For instance, reacting sucrose octasulfate with sodium hydroxide yields sucrose octasulfate sodium salt. google.com

The final step is the formation of the basic aluminum salt. The sucrose octasulfate salt is reacted with an aluminum source, such as aluminum chlorohydrate or aluminum chloride, under controlled pH conditions. google.comgoogle.com This reaction leads to the formation of the complex sucralfate molecule, which is a hydrous basic aluminum salt of sucrose octasulfate. drugfuture.com

Stoichiometric and Kinetic Considerations in Sucralfate Synthesis

The stoichiometry of the reaction is a critical factor in achieving a high yield of sucralfate. The molar ratio of sucrose to the sulfating agent is carefully controlled to ensure complete sulfation of the sucrose molecule. google.com Similarly, the molar ratio of the sucrose octasulfate salt to the aluminum compound is a key parameter. A common molar ratio of sucrose octasulfate to aluminum chlorohydrate is approximately 1:8. google.comgoogle.com

The kinetics of the reaction, including reaction time and temperature, are also carefully managed. The sulfation of sucrose is often carried out at elevated temperatures, for example, between 60-80°C, for several hours to ensure the reaction goes to completion. patsnap.comgoogle.com The subsequent reaction with the aluminum salt is typically performed at room temperature over a period of several hours. google.com The pH of the reaction mixture is another crucial kinetic parameter that is monitored and adjusted throughout the process to optimize the formation of the desired product. google.comgoogle.com

Optimization of Sucralfate Synthesis Parameters for Yield and Purity

To maximize the yield and purity of technical grade sucralfate, manufacturers focus on optimizing several process parameters. pmarketresearch.com

Key Optimization Parameters:

| Parameter | Impact on Yield and Purity | Optimization Strategies |

| Reaction Temperature | Affects reaction rate and the formation of byproducts. | Precise temperature control is crucial during all stages of the synthesis. pmarketresearch.com For example, the initial sulfation reaction may be conducted between 40-50°C. google.com |

| Mixing Efficiency | Ensures uniform reaction conditions and prevents localized concentration gradients. | Vigorous stirring is employed throughout the reaction process. google.com |

| pH Control | Influences the formation and stability of the final sucralfate complex. | The pH is carefully adjusted and maintained within a specific range (e.g., 4.1-4.2) during the reaction with the aluminum salt. google.com |

| Reactant Addition Sequence | Can impact the physical properties and purity of the final product. | A specific sequence, such as the dropwise addition of the sucrose octasulfate salt solution to the aluminum chlorohydrate solution, is often preferred. google.com |

| Solvent Choice | Can affect reaction efficiency and ease of product isolation. | The use of solvents like 2-picoline has been shown to allow for a wider range of reaction temperatures. google.com |

Modern approaches, such as Quality by Design (QbD), are increasingly being implemented to identify Critical Process Parameters (CPPs) and their impact on Critical Quality Attributes (CQAs), allowing for a more robust and controlled manufacturing process. pmarketresearch.com

Post-Synthesis Processing and Purification Techniques for Technical Grade Sucralfate

Following the chemical synthesis, the crude sucralfate product undergoes several processing and purification steps to isolate the solid material and remove impurities.

Filtration and Separation Methodologies for Sucralfate Solids

Once the sucralfate has precipitated out of the reaction mixture, it is separated from the liquid phase. This is typically achieved through filtration or centrifugation. google.com The solid product, a white powder, is then washed extensively to remove unreacted reagents, byproducts, and residual solvents. google.comepo.org Common washing agents include water, ethanol, or a mixture of both. google.comgoogle.com

The wet sucralfate powder can be used directly in the formulation of aqueous suspensions or dried to produce a powder form. epo.orggoogle.com Drying is often carried out under vacuum at a controlled temperature (e.g., 55°C) for a specified duration. google.com The resulting dry powder can then be milled or micronized to achieve a desired particle size distribution, which is important for its therapeutic efficacy. elementis.comepo.org

Crystallization and Precipitation Processes of Sucralfate

Crystallization and precipitation are critical downstream processes in sucralfate manufacturing that significantly influence the purity, particle size, and ultimately, the performance of the final product. Following the primary synthesis reaction, the sucralfate product exists in a reaction mixture that contains unreacted materials and byproducts, such as sodium chloride. google.com

The separation of sucralfate from this mixture is typically achieved through precipitation. This is often induced by adjusting the pH of the solution. For instance, after reacting sucrose octasulfate with aluminum chloride, the pH can be adjusted to a range of 4.5-5.0 with sodium hydroxide to induce the precipitation of white sucralfate powder. google.com The process involves repeated steps of allowing the mixture to precipitate, followed by the removal of the supernatant and washing with water to eliminate impurities like chlorine ions. google.com The resulting wet powder is then collected, often via centrifugation. google.com

An alternative to direct precipitation involves the use of an antisolvent. In some processes, after forming the sucrose octasulfate ammonium salt, ethanol is added to precipitate the salt, which is then filtered and dried. google.com The choice of solvent and antisolvent, along with the rate of addition and temperature, are critical parameters that control the crystal size and morphology.

The physical form of the precipitated sucralfate is often a gel-like substance. The properties of this gel, particularly its water content, have a significant impact on its subsequent processing and final characteristics. researchgate.net

Table 1: Key Parameters in Sucralfate Crystallization and Precipitation

| Parameter | Description | Impact on Product |

| pH | The acidity or basicity of the solution. | Influences the initiation and completeness of precipitation. google.com |

| Temperature | The thermal condition of the process. | Affects solubility, nucleation, and crystal growth rates. |

| Solvent/Antisolvent System | The liquids used to dissolve reactants and induce precipitation. | Determines crystal form and purity. google.com |

| Agitation | The degree of mixing during the process. | Affects particle size distribution and prevents agglomeration. google.com |

| Washing | The process of rinsing the precipitate. | Removes unreacted materials and byproducts. google.com |

Drying and Milling Technologies for Sucralfate Powder

After precipitation and washing, the resulting wet sucralfate powder or cake must be dried to produce a stable, free-flowing powder suitable for its intended technical applications. The drying process is critical as it can affect the physical properties of the sucralfate, including its particle size and surface area. epo.org

Commonly employed drying techniques include heat drying, such as spray drying. google.comepo.org In spray drying, the wet sucralfate slurry is atomized into a hot gas stream, leading to rapid evaporation of water and the formation of dry particles. This method can produce a fine, uniform powder. Another method is ventilated drying, where the product is dried at a controlled temperature for a specific duration, for example, at 60°C for 60 minutes. googleapis.comepo.org

Following the drying step, milling or comminution is often necessary to achieve the desired particle size distribution. epo.org The particle size of sucralfate is a crucial parameter, as a smaller particle size increases the surface area, which can be important for its technical function. google.com Hammer mills are one type of equipment used for this purpose, capable of reducing the particle size to less than 50 µm. googleapis.comgoogleapis.com Impact pulverizers are also used for micronizing the dry powder. epo.org

In some manufacturing processes, the drying step is omitted, and the wet sucralfate powder is directly milled in an aqueous medium to produce a suspension stock. google.comgoogle.com This "wet milling" approach can be economically and operationally advantageous and can prevent environmental pollution associated with dry powder processing. google.com The concentration of the resulting sucralfate suspension can be adjusted by controlling the amount of aqueous medium used during milling. google.com

Table 2: Overview of Drying and Milling Technologies for Sucralfate

| Technology | Description | Key Process Variables |

| Spray Drying | A slurry is atomized into a hot gas, causing rapid drying. google.comepo.org | Inlet/outlet gas temperature, feed rate, atomizer speed. |

| Ventilated/Tray Drying | The material is spread on trays and dried in a heated chamber with air circulation. googleapis.comepo.org | Temperature, air velocity, drying time. |

| Hammer Milling | Material is impacted by hammers to reduce particle size. googleapis.comgoogleapis.com | Mill speed, screen size, feed rate. |

| Impact Pulverizing | High-speed impact is used for fine grinding or micronization. epo.org | Impactor speed, classifier settings. |

| Wet Milling | Milling is performed in a liquid medium without a prior drying step. google.comgoogle.com | Mill type, media size and loading, slurry concentration. |

Green Chemistry Principles and Sustainable Practices in Sucralfate Manufacturing

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental footprint, and sucralfate manufacturing is no exception. pharmafocuseurope.com The focus is on developing more sustainable processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. pmarketresearch.compharmasalmanac.com

Key areas for applying green chemistry in sucralfate production include:

Solvent Selection and Recovery: The synthesis of sucralfate often involves the use of organic solvents. Green chemistry principles encourage the use of safer, more environmentally benign solvents. pharmasalmanac.com Furthermore, the implementation of robust solvent recovery and recycling systems is crucial to reduce waste and improve the economic viability of the process. pmarketresearch.com

Atom Economy: Processes are being designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. pharmasalmanac.com This involves optimizing reaction stoichiometry and minimizing the use of excess reagents.

Waste Reduction and Management: Efforts are being made to minimize waste generation at the source. pharmasalmanac.com This includes improving reaction yields and developing methods to treat and reuse waste streams. For instance, some processes aim to reduce the amount of waste generated by simplifying the production process. google.com

Several companies in the sucralfate market are actively promoting their commitment to sustainability. factmr.com This includes investing in eco-friendly solutions, research and development for greener processes, and obtaining certifications like ISO 14001. pmarketresearch.com These initiatives not only contribute to environmental protection but are also becoming a differentiating factor in the market. pmarketresearch.com

Advanced Structural Characterization and Solid State Chemistry of Sucralfate

Spectroscopic Elucidation of Sucralfate's Molecular and Supramolecular Structure

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in sucralfate (B611045). The FT-IR spectrum of sucralfate displays characteristic absorption peaks that correspond to the various vibrational modes of its molecular components.

Key research findings from FT-IR analysis include the identification of the following functional groups:

O-H Stretching: A broad band is typically observed in the region of 3200-3550 cm⁻¹, indicative of the hydroxyl groups present in the sucrose (B13894) moiety and the aluminum hydroxide (B78521) components.

C-H Stretching: Absorptions corresponding to the C-H stretching of the sucrose backbone are also present.

S=O Stretching: The sulfate (B86663) groups (S=O) are a key feature of sucralfate and give rise to characteristic absorption bands.

C-O Stretching: The spectrum also reveals C-O stretching vibrations from the sucrose unit.

| Functional Group | Characteristic Peak Range (cm⁻¹) | Observed Peak (cm⁻¹) |

|---|---|---|

| O-H | 3550-3200 | 3483.36 |

Please note that the observed peak value is from a specific study and may vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the solid state, is indispensable for probing the structural connectivity and local environment of atoms within the sucralfate complex. Multinuclear and multidimensional solid-state NMR studies have revealed significant structural differences between various forms of sucralfate, primarily arising from variations in the aluminum environment and the level of hydration. nih.gov

Two-dimensional and deuterium-induced, differential-isotope-shift NMR measurements have been successfully employed to assign all of the ¹H and ¹³C resonances of potassium sucrose octasulfate, confirming the complete sulfation of the sucrose moiety. nih.gov A comparison of the ¹³C NMR chemical shifts between potassium sucrose octasulfate and sucralfate has demonstrated that the sugar component within sucralfate is indeed sucrose octasulfate. nih.gov

Furthermore, ²⁷Al liquid-state NMR has been utilized to study the release of aluminum from sucralfate in acidic conditions, providing insights into its mechanism of action. nih.gov

Mass spectrometry (MS) is a vital tool for analyzing the complex composition of sucralfate and its components. Due to the compound's complexity and low volatility, specialized ionization techniques are required.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS has been successfully used for the analysis of uncomplexed, highly sulfated oligosaccharides like sucrose octasulfate. nih.gov In these analyses, the detection of molecular ions is a key objective. One study found that using ionic liquid matrices allowed for the detection of molecular ions of sucralfate, although with low intensities. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is another technique that has been applied to the analysis of sucralfate.

| Analyte | Mass Spectrometry Technique | Observed Molecular Ion |

|---|---|---|

| Sucrose Octasulfate | MALDI-TOF MS | [M+Na]⁺ |

The fragmentation patterns observed in MS/MS experiments can provide further structural information about the sucralfate complex.

Thermal Analysis Techniques for Sucralfate Solid-State Transformations (e.g., DSC, TGA)

The solid-state characteristics of technical grade sucralfate, a complex of aluminum hydroxide and sucrose octasulfate, can be effectively investigated using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide valuable information regarding the material's thermal stability, phase transitions, and decomposition behavior.

Differential Scanning Calorimetry (DSC)

DSC analysis of sucralfate reveals distinct thermal events upon heating. A broad endothermic peak is typically observed in the thermogram, which has been attributed to the melting of the compound. wisdomlib.org One study reported this melting transition to occur at approximately 140.43°C. wisdomlib.org The broad nature of this peak may suggest a complex melting process or the presence of an amorphous solid with a wide glass transition temperature range.

In contrast, other studies have reported an exothermic decomposition of sucralfate occurring at higher temperatures, generally in the range of 200-250°C. jetir.org This exothermic event signifies the chemical degradation of the sucralfate molecule. The presence of both endothermic and exothermic events at different temperature ranges highlights the complex thermal behavior of sucralfate, involving both physical changes (melting) and chemical changes (decomposition).

It is important to note that the specific temperatures and the nature of the thermal events can be influenced by factors such as the heating rate, the specific form of sucralfate being analyzed (as at least two forms are known to exist), and the level of hydration. nih.gov

| Thermal Event | Temperature Range (°C) | Type of Transition |

| Melting | ~140.43 | Endothermic |

| Decomposition | 200 - 250 | Exothermic |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and the presence of volatile components. While specific TGA data with detailed weight loss percentages for technical grade sucralfate is not extensively available in the public domain, the technique is crucial for understanding its decomposition profile. The weight loss observed during the exothermic decomposition between 200-250°C would correspond to the release of volatile degradation products. TGA can also be employed to determine the moisture content of the sucralfate sample, which would be observed as an initial weight loss at lower temperatures, typically below 150°C.

Microscopic and Morphological Investigations of Technical Grade Sucralfate Particles (e.g., SEM, TEM)

Microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are instrumental in characterizing the morphology, particle size, and surface features of technical grade sucralfate.

Scanning Electron Microscopy (SEM)

SEM analysis of sucralfate reveals it to be a white, amorphous powder. Micrographs of sucralfate gel particles have shown a porous structure, with the surface morphology varying depending on the water content. This porosity is a significant characteristic as it can influence the material's surface area and its interaction with other substances.

The particle size of sucralfate is a critical parameter, particularly for its application in aqueous suspensions. Studies have reported an average particle size of less than 50 micrometers (μm) in such formulations. In some specialized preparations, the mean volume-surface diameter of the dispersed particles can be even smaller, at less than 6 μm. The ability to control and reduce the particle size is important for increasing the surface area of the drug.

| Parameter | Observation |

| Physical Appearance | White, amorphous powder |

| Particle Structure | Porous |

| Average Particle Size (Suspensions) | < 50 μm |

| Mean Volume-Surface Diameter (Specialized Formulations) | < 6 μm |

Transmission Electron Microscopy (TEM)

Surface Chemistry and Wettability Characteristics of Sucralfate

The surface chemistry and wettability of sucralfate are fundamental to its mechanism of action, particularly its ability to adhere to and protect ulcerated tissues in the gastrointestinal tract.

Surface Chemistry and Adhesion

When exposed to an acidic environment, such as that of the stomach, sucralfate undergoes a transformation into a viscous and adhesive substance. This property is central to its therapeutic effect. The affinity of sucralfate for ulcerated mucosa is attributed to the formation of electrostatic bonds. The negatively charged polyanions of sucralfate are thought to bind to the positively charged proteins that are exposed in the lesions of the gastric and duodenal mucosa. jetir.org

Furthermore, sucralfate has been shown to possess significant adsorption properties. It can adsorb pepsin, an enzyme that can contribute to the degradation of mucosal tissues, as well as bile salts. Studies have indicated that the suspended form of sucralfate exhibits strong pepsin adsorption. In contrast, the paste form, which has a reduced effective surface area, shows a more limited capacity for pepsin adsorption. researchgate.net

Wettability

Fundamental Mechanisms of Interaction and Complexation of Sucralfate Non Biological / Theoretical Chemistry

Adsorption and Surface Interaction Mechanisms of Sucralfate (B611045) with Chemical Substrates

The primary mechanism of sucralfate's action involves its ability to adhere to surfaces, a process driven by a combination of electrostatic interactions and the formation of a viscous, paste-like material. wikipedia.org In an acidic environment (pH < 4), sucralfate reacts with hydrochloric acid, leading to the cross-linking of its molecules. patsnap.comijrps.com This polymerization results in a sticky, viscous gel that can bind to various substrates. patsnap.com

The strong negative charge acquired by the sucralfate polymer in acidic conditions facilitates its electrostatic binding to positively charged chemical groups. google.comirispublishers.com This includes proteins such as albumin and fibrinogen, forming stable, insoluble complexes. wikipedia.orgdrugbank.comnih.gov This adherence creates a protective barrier on surfaces. wikipedia.org Studies have shown that sucralfate has a greater affinity for ulcerated sites compared to normal mucosa, which is attributed to the presence of protein-rich exudates at these locations. drugbank.commedcentral.com

Beyond proteins, sucralfate also demonstrates the ability to adsorb other chemical entities. It has been shown to adsorb bile salts and pepsin, which can contribute to its protective effects. wikipedia.orgmedcentral.comresearchgate.net The adsorption of bile acids by sucralfate is a pH-dependent process. google.com

Pre-polymerized forms of sucralfate, created using mineral or organic acids, have been developed. semanticscholar.org These formulations aim to enhance the mucoadherent properties of the compound. semanticscholar.orgclinmedjournals.org Research indicates that pre-polymerized sucralfate can achieve a significantly higher surface concentration on both normal and inflamed mucosa compared to sucralfate that polymerizes in the stomach. clinmedjournals.org

Complex Formation of Sucralfate with Metal Ions and Other Chemical Entities

The aluminum content in sucralfate's structure is key to its ability to form complexes with various chemical entities, a process often referred to as chelation. pdr.net This interaction can affect the absorption and bioavailability of other substances when co-administered.

Sucralfate is known to form complexes with a variety of drugs. For instance, it can chelate with quinolone antibiotics, such as ciprofloxacin (B1669076) and gemifloxacin, forming insoluble compounds that are poorly absorbed. pdr.netdrugs.comdrugs.com This interaction is attributed to the aluminum ions in sucralfate. pdr.net Similarly, sucralfate can bind to tetracycline (B611298) antibiotics, significantly reducing their oral absorption. pdr.net

The formation of complexes is not limited to antibiotics. Sucralfate can also interact with:

Digoxin (B3395198): Sucralfate can bind with digoxin in the gastrointestinal tract, reducing its bioavailability. pdr.netgoodrx.com

Thyroid medications: The absorption of levothyroxine can be delayed or prevented by sucralfate. goodrx.comsinglecare.com

Proton Pump Inhibitors (PPIs): Sucralfate may interfere with the absorption of some PPIs, like lansoprazole. pdr.netsinglecare.com

Other medications: Interactions have been noted with warfarin, furosemide, and oral phosphate (B84403) supplements, where sucralfate can decrease their serum concentrations. nih.gov

Furthermore, sucralfate's interaction extends to vitamins. For example, taking sucralfate with vitamin D can lead to increased aluminum levels in the body. singlecare.com The co-administration of sucralfate with citrate (B86180) preparations can also increase the absorption of aluminum, potentially due to the chelation of aluminum by citrate. medex.com.bd

For investigational purposes, sucralfate has been labeled with technetium-99m ([99mTc]) to visualize ulcerations. This involves the complexation of [99mTc]pertechnetate with sucralfate, often in the presence of a reducing agent like stannous ion, or by complexing sucralfate with [99mTc]-labeled human serum albumin (HSA). nih.gov The stability of these complexes is influenced by pH. researchgate.netnih.gov

Theoretical Modeling and Computational Chemistry Approaches for Sucralfate Interactions

The complex and somewhat amorphous nature of sucralfate presents challenges for detailed structural elucidation solely through experimental methods. guidetopharmacology.org Computational chemistry and theoretical modeling provide valuable tools to complement experimental data and offer deeper insights into the structure and interaction mechanisms of sucralfate.

Density Functional Theory (DFT) has been employed to investigate the structure of related compounds and can be applied to understand the interactions within the sucralfate complex. researchgate.netscribd.com For instance, DFT calculations have been used to confirm experimental results from Nuclear Magnetic Resonance (NMR) spectroscopy on similar systems, helping to identify the different species present and their chemical shifts. researchgate.net

Theoretical models can help to explain the binding of sucralfate to various substrates. The electrostatic interactions, driven by the strong negative charge of the polymerized sucralfate and the positively charged groups on proteins, are a key aspect that can be modeled. google.comirispublishers.com

Computational approaches can also be used to study the chelation of metal ions and other drugs by sucralfate. By modeling the molecular structures and their interactions, it is possible to predict the stability of the resulting complexes and understand the mechanism of reduced bioavailability for co-administered drugs.

While specific, in-depth computational studies focused solely on technical grade sucralfate are not extensively detailed in the provided results, the application of these methods to similar complex molecules and related systems demonstrates their potential utility. researchgate.netscribd.comresearchgate.net For example, the use of DFT to assign vibrational bands in the infrared spectra of related molecules showcases the power of these techniques. researchgate.net

The following table summarizes some computational chemistry data points, although it is important to note that for a complex mixture like sucralfate, these are often not applicable or are estimations. chemscene.com

| Property | Value |

| TPSA | N/A |

| LogP | N/A |

| H_Acceptors | N/A |

| H_Donors | N/A |

| Rotatable_Bonds | N/A |

| N/A - Not Applicable or Not Available |

pH-Dependent Chemical Transformations and Aggregation Phenomena of Sucralfate

The chemical behavior of sucralfate is profoundly influenced by the pH of its environment. In its native solid state, it is a basic aluminum salt of sucrose (B13894) octasulfate. nih.gov However, upon exposure to acidic conditions, it undergoes significant chemical transformations.

In an acidic medium with a pH below 4, sucralfate undergoes polymerization and cross-linking. patsnap.comijrps.com This reaction with hydrochloric acid transforms the sucralfate into a viscous, sticky, paste-like substance. wikipedia.org This process involves the release of aluminum ions and the formation of highly polar polyanions. irispublishers.commedcentral.comderangedphysiology.com The resulting material is a highly condensed, viscous substance with the capacity to buffer acid. researchgate.netnih.gov

This pH-dependent transformation is crucial for its mechanism of action, as the resulting polymer is what adheres to ulcer sites. wikipedia.orgpatsnap.com The stability of sucralfate complexes can also be pH-dependent. For example, a complex of sucralfate with [99mTc]-labeled human serum albumin was found to be stable in acidic conditions but began to dissociate at a pH greater than 6. researchgate.netnih.gov In contrast, sucralfate directly labeled with [99mTc] was stable up to a pH of 9. researchgate.netnih.gov

The aggregation of sucralfate particles is also a key phenomenon. In acidic conditions, the coarse dispersion of sucralfate changes into a particulate aggregation, eventually forming a paste. nih.gov This aggregation contributes to the formation of a protective layer.

The following table summarizes the pH-dependent behavior of sucralfate:

| pH Range | Chemical State and Behavior |

| < 4 | Polymerization and cross-linking into a viscous, sticky gel. wikipedia.orgpatsnap.comijrps.com |

| > 6 | Dissociation of certain complexes, such as with albumin. researchgate.netnih.gov |

| 4.0 - 11.0 | Range of stability for some radiolabeled sucralfate preparations. researchgate.net |

Colloidal Chemistry and Rheological Properties of Sucralfate Dispersions

Sucralfate dispersions exhibit complex colloidal and rheological properties that are important for their function. The formation of a gel-like substance in acidic conditions is a key aspect of its colloidal chemistry. derangedphysiology.com

Aqueous suspensions of sucralfate can be prepared to have self-suspending characteristics, forming a gel without the need for additional suspending agents. googleapis.com The rheological properties of these suspensions are critical for their stability and pourability.

Sucralfate gel suspensions are characterized by a yield stress point and shear-thinning behavior. researchgate.netresearchgate.net This means they are thick and resistant to flow at rest (high yield stress), which helps to prevent sedimentation of the particles. researchgate.net However, when shaken or poured (subjected to shear stress), their viscosity decreases, allowing them to become fluid. researchgate.net This thixotropic behavior is a desirable property for a pharmaceutical suspension. googleapis.com

The viscosity of sucralfate suspensions can be influenced by the presence of other substances. For example, the addition of certain antibiotics can alter the rheological properties. nih.gov The particle size of the sucralfate in the dispersion also plays a role in its colloidal behavior. researchgate.net

The following table presents some reported rheological and physical properties of sucralfate suspensions:

| Property | Reported Value/Characteristic | Source |

| Viscosity (291.7 cps) | pH 4.91, Specific Gravity 1.16 | google.com |

| Viscosity (53.4 cps) | pH 4.21, Specific Gravity 1.06 | google.com |

| Viscosity (44.2 cps) | pH 4.90, Specific Gravity 1.09 | google.com |

| Viscosity (40.6 cps) | pH 4.93, Specific Gravity 1.10 | google.com |

| Limit Viscosity | 10-30 mPa.s | google.com |

| Static and Dynamic Creep Limit | 50-100 (for a 20% wt/vl suspension at 25°C) | google.com |

| Shear-thinning behavior | Characteristic of sucralfate gel suspensions | researchgate.net |

Analytical Methodologies for Quality Control and Research of Technical Grade Sucralfate

Chromatographic Methods for Purity Assessment and Impurity Profiling of Sucralfate (B611045)

Chromatographic techniques are indispensable for separating and quantifying sucralfate from its related substances and for identifying process-related impurities like residual solvents.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the assay of sucralfate and the determination of its related substances. ijpsr.com The United States Pharmacopeia (USP) outlines an HPLC method where the retention time of the sucrose (B13894) octasulfate peak in the sample preparation is compared to that of a standard preparation for identification purposes. drugfuture.comdrugfuture.com For assay and impurity profiling, a reversed-phase HPLC method is often employed. ijpsr.com

A typical method might use a C18 column with a mobile phase consisting of a buffer and an organic modifier, such as a mixture of ammonium (B1175870) acetate (B1210297) buffer (pH 4.4) and methanol (B129727). ijpsr.com Detection can be achieved using a Refractive Index (RI) detector or a Photodiode Array (PDA) detector set at a specific wavelength, for instance, 263 nm. ijpsr.compharmadekho.com The separation allows for the quantification of sucralfate and the detection of impurities, with limits often set for the single maximum impurity and total impurities. ijrps.com For instance, one method specifies a limit of not more than 0.5% for the single maximum impurity and not more than 2.0% for total impurities. ijrps.com

The sample preparation for HPLC analysis of sucralfate, a substance that is practically insoluble in water, requires a specific dissolution procedure. nihs.go.jpjmpas.com This often involves dissolving the sucralfate in a mixture of sulfuric acid and sodium hydroxide (B78521), followed by pH adjustment to bring the active component into solution before injection into the HPLC system. drugfuture.compharmadekho.com

Table 1: Example HPLC Parameters for Sucralfate Analysis

| Parameter | Conditions |

|---|---|

| Column | Thermohypersil BDS C18 (4.6 x 150mm, 5µm) ijpsr.com or Aminopropyl-silanized silica (B1680970) gel (approx. 8 µm) nihs.go.jp |

| Mobile Phase | Ammonium acetate buffer (pH 4.4) and Methanol (60:40 v/v) ijpsr.com or Ammonium sulfate (B86663) in water (pH 3.5 with phosphoric acid) pharmadekho.comnihs.go.jp |

| Flow Rate | 0.8 ml/min ijpsr.com |

| Detector | Photodiode Array (PDA) at 263 nm ijpsr.com or Refractive Index (RI) pharmadekho.com |

| Injection Volume | 50 µL pharmadekho.com |

| Column Temperature | Maintained at 30°C pharmadekho.com |

| Retention Time | Sucralfate: ~3.4 minutes ijpsr.com |

The manufacturing process of technical grade sucralfate may involve the use of organic solvents. Gas Chromatography (GC) is the primary method for identifying and quantifying these residual solvents to ensure they are below acceptable safety limits defined by guidelines such as those from the International Council for Harmonisation (ICH). pmda.go.jpnih.gov

The analysis is typically performed using a headspace GC system coupled with a Flame Ionization Detector (FID). scispace.comrsc.org This technique involves heating the sample in a sealed vial to allow volatile solvents to partition into the headspace gas, which is then injected into the GC column. scispace.com Capillary columns with different polarities, such as a 6% cyanopropylphenylmethyl silicon polymer or polyethylene (B3416737) glycol, are used for separation. pmda.go.jp The method can be run isothermally or with a temperature program to separate a wide range of solvents. pmda.go.jpscispace.com The use of a dual-column system can help in confirming the identity of unknown peaks. scispace.com For certain low-toxicity (Class 3) solvents, a less specific method like Loss on Drying may be permissible, but GC offers superior specificity and sensitivity for a broader range of solvents. pmda.go.jp

Table 2: Typical GC System for Residual Solvent Analysis

| Parameter | Conditions |

|---|---|

| Technique | Headspace Gas Chromatography (HS-GC) scispace.com |

| Detector | Flame Ionization Detector (FID) pmda.go.jp |

| Column | Fused silica capillary column (e.g., 30 m x 0.32 mm) coated with 6% cyanopropylphenylmethyl silicon polymer pmda.go.jp |

| Carrier Gas | Helium or Hydrogen rsc.org |

| Temperature Program | Example: Maintain at 40°C for 20 min, then ramp to 240°C at 10°C/min, hold for 20 min pmda.go.jp |

| Sample Introduction | Static or dynamic headspace analysis nih.gov |

Spectrophotometric and Spectroscopic Assays for Sucralfate Quantification and Chemical Characterization (Beyond Basic Identification)

Spectroscopic techniques provide valuable information for the quantification and structural characterization of sucralfate.

UV-Visible Spectrophotometry : This technique can be used for the quantitative determination of sucralfate. jetir.orgwjpmr.com For example, a spectral analysis of a pure sucralfate solution in 0.1N HCl may show a maximum absorbance (λmax) at 281 nm, which can be used to create a calibration curve for quantification. jetir.org The method involves dissolving a precisely weighed amount of sucralfate and measuring its absorbance at the predetermined wavelength. jetir.orgwjpmr.com

Fourier-Transform Infrared Spectroscopy (FTIR) : FTIR spectroscopy is a powerful tool for the chemical characterization of sucralfate. jetir.orgwjpmr.com It provides information about the functional groups present in the molecule. The FTIR spectrum of sucralfate would show characteristic absorption peaks corresponding to O-H bonds, C=O, and C=C bonds within its structure, confirming the identity and integrity of the compound. jetir.orgwjpmr.com This technique is particularly useful for comparing the chemical structure of different batches or grades of sucralfate.

Table 3: Spectroscopic Data for Sucralfate Characterization

| Technique | Parameter | Finding |

|---|---|---|

| UV-Visible Spectrophotometry | λmax in 0.1N HCl | 281 nm jetir.org |

| FTIR Spectroscopy | Characteristic Peaks | Absorption peaks for O-H, C=O, and C=C bonds are observed. jetir.orgwjpmr.com |

Titrimetric Methods for Components and Acid Neutralizing Capacity of Sucralfate

Titrimetric methods are classical analytical techniques that remain crucial for determining key parameters of sucralfate, such as its aluminum content and its functional acid-neutralizing capacity.

Assay for Aluminum : The aluminum content of sucralfate can be determined by a complexometric titration. A weighed sample of sucralfate is dissolved in dilute hydrochloric acid. nihs.go.jp An excess of a standard solution of disodium (B8443419) ethylenediaminetetraacetate (B1237979) (EDTA) is added, which chelates the aluminum ions. The solution is boiled and then cooled. The excess, unreacted EDTA is then back-titrated with a standard solution of zinc acetate using dithizone (B143531) as an indicator. nihs.go.jp

Acid-Neutralizing Capacity (ANC) : The ANC is a critical functional attribute of sucralfate. rxabbvie.comwisdomlib.org It is determined by a back titration method. researchgate.netirejournals.com A known quantity of sucralfate is reacted with a specific volume of standardized hydrochloric acid (e.g., 0.1 N HCl) at 37°C for a set period, typically one hour, to simulate conditions in the stomach. drugfuture.comresearchgate.net After cooling, the excess acid that was not neutralized by the sucralfate is titrated with a standard solution of sodium hydroxide to a specific pH endpoint, usually 3.5. drugfuture.comnml.gov.np The amount of acid consumed per gram of sucralfate is then calculated. drugfuture.com Pharmacopoeial standards often require a minimum ANC, for example, not less than 12 or 13 mEq of acid consumed per gram. drugfuture.comnml.gov.np

Elemental Analysis Techniques for Sucralfate Composition (e.g., ICP-MS)

While not explicitly detailed in the provided search results for sucralfate, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a modern, highly sensitive technique for elemental analysis. It is the standard method for determining trace and ultratrace elemental impurities in pharmaceutical materials. For technical grade sucralfate, ICP-MS would be the method of choice for quantifying the aluminum content with high accuracy and for detecting and quantifying other elemental impurities that might be present from raw materials or the manufacturing process. This is crucial for ensuring the purity and safety of the final product, as strict limits are in place for heavy metals and other toxic elements. The technique offers significantly lower detection limits and higher throughput compared to traditional methods.

Particle Size Distribution and Powder Flow Property Characterization of Sucralfate

The physical properties of technical grade sucralfate powder, such as particle size and flow characteristics, are critical as they can influence its reactivity and suitability for formulation into final dosage forms. researchgate.net

Particle Size Distribution : The particle size of sucralfate powder can affect its acid-neutralizing capacity, with smaller particles generally leading to a higher capacity. researchgate.net Laser diffraction is a common technique used to measure the particle size distribution of sucralfate powder. google.comgoogle.com This method provides information on the average particle size and the distribution, for example, the percentage of particles below a certain size, such as 50 μm. google.comgoogle.com Sieving can also be used to determine particle size distribution within a specific range. researchgate.netunipr.it

Powder Flow Properties : The flowability of sucralfate powder is essential for handling and processing, particularly for direct compression into tablets. researchgate.net Micromeritic properties are evaluated using several parameters:

Bulk Density and Tapped Density : These are determined by measuring the volume of a known weight of powder before and after tapping. jmpas.comjetir.org

Carr's Index (Compressibility Index) and Hausner's Ratio : These are calculated from the bulk and tapped densities and provide an indication of the powder's flowability and compressibility. jetir.orgwjpmr.com A Carr's Index below 15% and a Hausner's Ratio below 1.25 are generally indicative of good flow properties. jetir.orgwjpmr.com

Angle of Repose : This is the angle of the conical pile formed when powder is allowed to flow from a funnel onto a flat surface. It is another measure of the powder's flow characteristics. jetir.orgwjpmr.com

Table 4: Parameters for Characterizing Physical Properties of Sucralfate Powder

| Property | Method/Parameter | Significance |

|---|---|---|

| Particle Size | Laser Diffraction, Sieving researchgate.netgoogle.com | Affects reactivity and acid-neutralizing capacity researchgate.net |

| Flowability | Angle of Repose jetir.org | Determines ease of handling and processing |

| Density | Bulk Density, Tapped Density jetir.org | Influences compressibility and packing behavior |

| Compressibility | Carr's Index, Hausner's Ratio wjpmr.com | Predicts powder flow and compression characteristics |

Chemical Stability Testing and Degradation Pathway Analysis of Technical Grade Sucralfate

The chemical stability of technical grade sucralfate, a complex of aluminum hydroxide and sulfated sucrose, is a critical parameter that ensures its quality and efficacy. Stability testing involves subjecting the compound to various stress conditions to identify potential degradation products and elucidate its degradation pathways. This information is fundamental for developing stable formulations and establishing appropriate storage conditions.

Forced degradation studies are a key component of stability testing. These studies expose sucralfate to conditions more severe than accelerated stability testing, such as high temperatures, humidity, and extreme pH levels, to accelerate its decomposition. The goal is to generate degradation products and gain insight into the molecule's intrinsic stability.

Research has shown that sucralfate's stability is significantly influenced by pH. It is relatively stable in acidic environments, which is consistent with its mechanism of action in the stomach. nih.gov However, its stability decreases as the pH increases. For instance, one study noted that a complex of sucralfate with technetium-labeled human serum albumin began to dissociate at a pH greater than 6, while directly labeled sucralfate was stable up to a pH of 9. nih.gov In its therapeutic application, sucralfate dissociates in the acidic environment of the stomach into its primary components: aluminum hydroxide and sucrose octasulfate. ijpsr.comsmolecule.com The sucrose octasulfate can then polymerize, forming a viscous, paste-like substance that adheres to ulcer sites. ijpsr.com

Forced degradation studies on sucralfate have been performed under various stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis. ijpsr.comijpsr.com In one such study, a reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed to separate sucralfate from its degradation products. ijpsr.com The sample was subjected to 0.1M HCl for acid degradation and 0.1M NaOH for alkaline degradation. ijpsr.com The results from these studies help in identifying the likely degradation products and understanding the degradation pathways. One identified decomposition product that can occur during manufacturing, specifically in the heat-drying process of wet sucralfate powder, is the heptasulfate ester. google.com A safety data sheet for technical grade sucralfate also notes that it is incompatible with strong oxidizing agents and that hazardous decomposition can produce aluminum oxides. caymanchem.com

The analysis of these degradation products is typically carried out using stability-indicating analytical methods, such as high-performance liquid chromatography (HPLC). ijpsr.comunair.ac.id These methods are validated to ensure they can accurately separate and quantify the intact drug from its various degradation products and any potential impurities.

Detailed Research Findings

Forced degradation studies provide critical data on the stability of sucralfate under various stress conditions. The following table summarizes the conditions applied in a representative study and the observed degradation.

Table 1: Summary of Forced Degradation Studies on Sucralfate

| Stress Condition | Reagent/Method | Duration & Temperature | Observation | Percentage of Degradation |

|---|---|---|---|---|

| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 30 minutes at 60°C | Degradation of the active substance occurred, forming distinct peaks in the chromatogram. | 10.15% |

| Alkaline Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 30 minutes at 60°C | Significant degradation was observed, indicating sensitivity to basic conditions. | 12.08% |

| Oxidative Degradation | 30% Hydrogen Peroxide (H₂O₂) | 30 minutes at 60°C | The compound showed susceptibility to oxidation. | 8.92% |

| Thermal Degradation | Heat | 48 hours at 80°C | Degradation was observed, suggesting sensitivity to high temperatures. | 6.57% |

| Photolytic Degradation | Sunlight | 48 hours | The compound showed some degradation upon exposure to light. | 4.65% |

Data derived from a stability-indicating method development study for sucralfate. The percentage of degradation was quantified using an HPLC method. ijpsr.com

The degradation pathway of sucralfate primarily involves the hydrolysis of the sulfate esters and the breakdown of the aluminum-sucrose complex. Under acidic conditions, the aluminum hydroxide is neutralized, and the sucrose octasulfate can be hydrolyzed to sucrose heptasulfate and subsequently to less sulfated forms of sucrose. In alkaline conditions, the complex is also unstable and readily degrades.

Identified Degradation Products and Impurities

Through these stability studies and analysis of bulk material, several related substances and impurities have been identified.

Table 2: Identified Impurities and Degradation Products of Sucralfate

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

|---|---|---|---|

| Sucralfate Impurity A | C₁₂H₂₂O₃₅S₈ | 982.75 | A known related substance. pharmaffiliates.com |

| Sucralfate Impurity A (Triethylamine Salt) | C₁₂H₂₂O₃₅S₈ · X(C₆H₁₅N) | 982.75 · X(101.19) | The triethylamine (B128534) salt form of Impurity A. pharmaffiliates.com |

| Sucrose Heptasulfate | Not specified | Not specified | A decomposition product formed during the heat-drying process. google.com |

| Aluminum Oxides | Al₂O₃ | 101.96 | A potential hazardous decomposition product. caymanchem.com |

| Aluminum Hydroxide | Al(OH)₃ | 78.00 | A primary component of sucralfate dissociation. ijpsr.comsmolecule.com |

| Sucrose Octasulfate | C₁₂H₁₄O₃₅S₈⁸⁻ | 966.79 (anion) | A primary component of sucralfate dissociation. ijpsr.comsmolecule.com |

Non Clinical and Industrial Applications of Technical Grade Sucralfate

Sucralfate (B611045) as a Component in Advanced Materials and Coatings

The intrinsic properties of sucralfate, such as its ability to form a viscous, adherent gel and act as a protective barrier, make it a candidate for inclusion in advanced materials and specialized coatings, primarily in biomedical and dermo-cosmetic fields. nih.govirispublishers.com

In the realm of biomaterials, sucralfate's capacity to bind to proteins and create a protective layer is being explored. nih.gov This has led to research into its use in creating bioactive materials for tissue regeneration. For instance, sucralfate can be incorporated into microneedles designed for wound healing. In this application, it serves to protect growth factors from degradation, thereby enhancing their local availability and promoting tissue repair. nih.gov Its ability to form a hydrogel is also utilized in developing scaffolds and wound dressings that provide a moist environment conducive to healing and protect the wound bed. google.com

In the cosmetics industry, sucralfate's bioadhesive and drying characteristics are utilized in formulations like beauty masks. When applied, a sucralfate-based preparation forms a film that hardens as it dries. Furthermore, it can function as an emulsifier and suspending agent in various cosmetic products such as creams and pastes. nih.gov Formulations combining sucralfate with organic acids like malic acid have been developed to create amorphous hydrogel pastes that act as protective films over mucosal surfaces. google.com

A notable application is the formulation of a "therapeutic paint," where a 15% w/w sucralfate suspension acts as a carrier for active compounds. This formulation is designed to be sprayed onto a surface, where it dries to leave a protective and adhesive coating, ensuring prolonged contact between the active ingredient and the target area. irispublishers.com

Below is a table summarizing these applications.

Table 1: Applications of Sucralfate in Advanced Materials and Coatings| Application Area | Specific Use | Key Property Utilized | Research Finding |

|---|---|---|---|

| Biomaterials | Bioactive microneedles | Protection of growth factors | Enhances bioavailability and promotes tissue regeneration. nih.gov |

| Hydrogel wound dressings | Film-forming, protective barrier | Creates a moist environment for healing and protects the wound. google.com | |

| Cosmetics | Beauty masks, creams, pastes | Bioadhesive, drying, emulsifying | Forms a hardening film and acts as a vehicle and suspending agent. nih.gov |

| Topical Formulations | "Therapeutic paint" carrier | Adhesiveness, film-forming | Creates a sprayable, quick-drying, adhesive coating for targeted delivery. irispublishers.com |

Applications of Sucralfate in Environmental Remediation (e.g., Adsorption of Contaminants)

The potential application of technical grade sucralfate in environmental remediation, specifically as an adsorbent for contaminants, is an emerging area of interest, though specific research is limited. The theoretical basis for this application lies in the chemical structure of sucralfate—a highly sulfated polysaccharide complexed with aluminum hydroxide (B78521). Polysaccharides and alumina-based materials are known to possess adsorption capabilities for various pollutants, including heavy metals and organic compounds. researchgate.netbiomedres.usresearchgate.net

The multiple sulfate (B86663) and hydroxyl groups on the sucralfate molecule could potentially act as binding sites for cationic species, such as heavy metal ions, through electrostatic attraction or complexation. Similarly, the porous structure and surface chemistry of the aluminum hydroxide component could contribute to the adsorption of certain organic pollutants. nih.gov

While comprehensive studies specifically evaluating sucralfate for the removal of environmental contaminants from wastewater are not widely available in the reviewed literature, the known properties of its constituent parts suggest a potential for such applications. Further research would be necessary to determine the adsorption capacity, selectivity, and efficiency of technical grade sucralfate for various environmental pollutants.

Sucralfate's Role in Corrosion Inhibition

Technical grade sucralfate has demonstrated significant potential as a green corrosion inhibitor, particularly for mild steel in acidic environments. nih.govgoogle.com This application is relevant in industrial processes such as acid pickling, where aggressive acids are used to remove impurities from metal surfaces, creating a need for inhibitors to protect the underlying metal from corrosive attack. nih.gov

Research has shown that sucralfate can effectively reduce the corrosion rate of mild steel in sulfuric acid (H₂SO₄) medium. nih.govgoogle.com The mechanism of inhibition is attributed to the adsorption of sucralfate molecules onto the metal surface, which forms a protective barrier. nih.gov This barrier isolates the metal from the corrosive agents in the environment.

Electrochemical studies have identified sucralfate as a mixed-type inhibitor, meaning it controls both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. google.com The adsorption of sucralfate on the mild steel surface has been found to be a spontaneous process that aligns with physical adsorption mechanisms. nih.govgoogle.com

The effectiveness of sucralfate as a corrosion inhibitor is influenced by factors such as its concentration, the temperature of the environment, and the immersion time.

| Optimal Efficiency | An optimum inhibition efficiency of 86.75% has been reported. | Demonstrates significant potential as an effective corrosion inhibitor in acidic media. google.com |

These findings highlight the promise of technical grade sucralfate as an effective, and potentially more environmentally friendly, alternative to conventional synthetic corrosion inhibitors. nih.gov

Potential Applications of Sucralfate in Veterinary Science (Excluding Clinical Human Data)

In veterinary science, sucralfate is being explored for topical applications in wound management, leveraging its well-known cytoprotective and barrier-forming properties. While its use in animals is often considered off-label, preliminary studies and reviews suggest benefits in supporting the healing of cutaneous wounds, particularly in species like horses and cats that can present healing challenges. nih.govnih.gov

The primary mechanism in topical wound care is the formation of a physical barrier over the wound. Sucralfate adheres to proteins in the wound exudate, creating a protective layer that shields the area from further irritation and contamination. nih.govnih.gov This barrier is also thought to relieve pain by covering exposed nerve endings. nih.gov

Beyond its physical protective role, sucralfate is believed to have several local biological effects that promote healing. It binds to and protects endogenous growth factors, such as fibroblast growth factor (FGF), from proteolytic degradation within the wound environment. nih.govnih.gov By preserving these growth factors, sucralfate enhances their local availability, which in turn can stimulate key healing processes.

Key research findings on the potential mechanisms of topical sucralfate in veterinary wound healing include:

Enhanced Tissue Repair: Studies suggest it may accelerate healing through improved collagen synthesis, neovascularization (formation of new blood vessels), and increased fibroblast activity. nih.govnih.gov

Anti-inflammatory Effects: It may help in reducing local inflammation. nih.gov

Bacteriostatic Properties: Sucralfate has been suggested to have bacteriostatic effects against some common pathogens, which could help in managing wound bioburden. nih.gov

These properties make sucralfate a promising, cost-effective, and safe candidate for adjunctive topical therapy in veterinary wound management. nih.govnih.gov

Environmental Considerations and Sustainability Aspects of Sucralfate

Environmental Fate and Degradation Pathways of Sucralfate (B611045) in Various Matrices

Sucralfate, a complex of sucrose (B13894) octasulfate and aluminum hydroxide (B78521), is characterized by its persistence in the environment. Its chemical structure makes it resistant to breaking down through natural processes.

Persistence and Mobility:

Aquatic Systems: Sucralfate is not readily biodegradable and shows persistence in wastewater treatment plants (WWTPs). vippetcare.com Consequently, it is often detected in WWTP effluents and surface waters. The compound has low water solubility and tends to attach to sediment. nih.gov

Soil: In soil, sucralfate is expected to be immobile due to its tendency to bind to particles. vippetcare.comcovetrus.com Information on its mobility in soil is limited, as specific tests have not been widely conducted. vippetcare.comcovetrus.compattersonvet.com

Bioaccumulation: The potential for sucralfate to accumulate in living organisms is not expected to be significant. vippetcare.comcovetrus.com However, specific studies on its bioaccumulation potential are lacking. pattersonvet.comvetiqpetcare.com

Degradation Pathways:

Biodegradation: The compound is expected to degrade slowly in the environment into various organic and inorganic materials, though specific pathways and rates are not well-documented. vetiqpetcare.com No detailed information is available on its biodegradability. guinama.comherts.ac.uk

Hydrolysis and Photolysis: In the acidic environment of the stomach, sucralfate dissociates into its components: aluminum hydroxide and sucrose octasulfate. nih.govijpsr.com The sucrose octasulfate can then polymerize. ijpsr.com However, its degradation through environmental hydrolysis or reaction with light (photolysis) under normal conditions has not been thoroughly studied. ijpsr.com One study noted that sucralfate showed some degradation when exposed to sunlight for 12 hours under laboratory conditions. ijpsr.com

Table 1: Environmental Fate Characteristics of Sucralfate

| Environmental Matrix | Behavior and Fate | Supporting Evidence |

|---|---|---|

| Water | Persistent; not readily biodegradable in WWTPs. Low solubility leads to partitioning to sediment. | vippetcare.comnih.gov |

| Soil | Expected to be immobile and persistent. Limited data available. | vippetcare.comcovetrus.compattersonvet.com |

| Biota | Bioaccumulation potential is considered low, but not extensively tested. | vippetcare.comcovetrus.compattersonvet.comvetiqpetcare.com |

Ecotoxicological Studies of Sucralfate (Excluding Human Safety Profiles)

The environmental risk of sucralfate is an area of concern due to its persistence, although comprehensive ecotoxicity data is limited. guinama.comcaymanchem.comcleanchemlab.com It is generally advised to avoid releases into aquatic and terrestrial environments. vippetcare.compattersonvet.comvetiqpetcare.com

Aquatic Ecotoxicity:

There is a general lack of specific data on the aquatic toxicity of sucralfate. vippetcare.comcaymanchem.com However, it is recognized that large or frequent spills could have a harmful effect on the environment. paipharma.com Large releases may be particularly harmful to aquatic organisms. pattersonvet.com

Terrestrial Ecotoxicity:

Similar to aquatic environments, sucralfate may be harmful to terrestrial organisms, and releases should be prevented. vippetcare.comvetiqpetcare.com

In acute toxicity studies with rats, the lethal dose (LD50) was found to be greater than 12 g/kg, indicating low acute toxicity to mammals. herts.ac.ukcaymanchem.com

Table 2: Summary of Ecotoxicological Data for Sucralfate

| Organism Group | Endpoint | Result | Reference |

|---|---|---|---|

| Aquatic Organisms | General Toxicity | No specific data available; large releases may be harmful. | vippetcare.compattersonvet.comcaymanchem.com |

| Terrestrial Mammals (Rat) | Acute Oral LD50 | >12 g/kg | herts.ac.ukcaymanchem.com |

Waste Management and Byproduct Utilization Strategies in Sucralfate Manufacturing

The production of sucralfate involves chemical synthesis that generates waste streams requiring careful management to minimize environmental impact.

Manufacturing Process and Waste Streams:

Sucralfate is typically produced through a reaction involving a sucrose sulfate (B86663) salt and basic aluminum chloride. epo.org Key inputs can include sugar, sulfuric acid or chlorosulfonic acid, and aluminum chlorohydrate. environmentclearance.nic.in

The process generates effluent, which is a primary waste stream. environmentclearance.nic.in For example, one facility reported that for every metric ton of sucralfate produced, approximately 610 kg of effluent is generated. environmentclearance.nic.in Other outputs include drying losses. environmentclearance.nic.in

The synthesis also involves washing steps to remove unreacted materials and chlorine ions, which contributes to the wastewater volume. epo.org

Waste Management Strategies:

Wastewater Treatment: Industrial wastewater from manufacturing must be managed appropriately. Strategies include in-house evaporation after primary treatment to achieve Zero Liquid Discharge (ZLD). environmentclearance.nic.in It is recommended to avoid discharging waste into sewers or waterways. guinama.compaipharma.com

Solid and Hazardous Waste: Solid waste and empty containers, which may retain product residue, must be disposed of through licensed waste contractors. paipharma.com The material may be classified as hazardous waste. paipharma.com Incineration in a facility with an afterburner and scrubber is a potential disposal method for the product. cleanchemlab.com

Solvent Management: In pharmaceutical manufacturing, it is common practice to recover spent solvents through in-house distillation, with a high recovery rate (e.g., 95%), and reuse them in the process. environmentclearance.nic.in

Byproduct Utilization:

The primary raw material for sucralfate is sucrose, which is derived from sugarcane. environmentclearance.nic.inresearchgate.net The byproducts of sugarcane processing, such as bagasse and molasses, are valuable resources for producing other bio-based chemicals and bioenergy, contributing to a more sustainable and circular economy within the broader sugar industry. researchgate.net However, specific strategies for utilizing byproducts generated directly from the sucralfate synthesis reaction are not well-documented in the available literature.

Regulatory and Quality Assurance Frameworks for Technical Grade Sucralfate

International and National Standards for Technical Grade Sucralfate (B611045) Quality

The quality of sucralfate is defined by several international and national pharmacopoeias. Although these standards are primarily for pharmaceutical-grade material, they serve as the principal reference for high-quality technical grade sucralfate. Key standards are established by the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and the Japanese Pharmacopoeia (JP). pharmacompass.com Manufacturers of sucralfate for regulated markets typically adhere to current Good Manufacturing Practices (cGMP) as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) in 21CFR Part 211. spectrumchemical.comijrps.com

These standards set specific limits for the active ingredient, impurities, and physical properties. Adherence to these specifications ensures the identity, strength, purity, and quality of the sucralfate produced. usp.org

Table 1: Representative Quality Standards for Sucralfate (Based on USP Specifications)

| Test Parameter | Specification | Rationale |

|---|---|---|

| Assay (Sucralfate) | 30.0% - 38.0% (as Sucrose (B13894) Octasulfate) | Ensures the correct amount of the active moiety is present. |

| Aluminum Content | 15.5% - 18.5% | Verifies the correct complexation with aluminum, which is essential for its mechanism of action. |

| Acid Neutralizing Capacity | ≥ 12 mEq | Measures the substance's ability to buffer acid, a key functional attribute. |

| Chloride (Cl) | ≤ 0.50% | Limits residual ions from the manufacturing process. |

| Arsenic (As) | ≤ 4 ppm | Controls heavy metal impurity levels for safety. |

| Pyridine | ≤ 0.05% | Limits residual solvents used during synthesis. |

| 2-Methylpyridine | ≤ 0.05% | Limits residual solvents used during synthesis. |

| Sucrose Heptasulfate | ≤ 0.1% | Controls the level of a closely related impurity from the sulfation process. |

| Elemental Impurities | As Reported | Monitors for other potentially harmful elemental contaminants. |

Data sourced from Spectrum Chemical. spectrumchemical.com